4,4,5,5-Tetramethyl-2-(7-(trifluoromethyl)benzo[b]thiophen-2-yl)-1,3,2-dioxaborolane
CAS No.: 1310384-44-1
Cat. No.: VC17881332
Molecular Formula: C15H16BF3O2S
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1310384-44-1 |
|---|---|
| Molecular Formula | C15H16BF3O2S |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | 4,4,5,5-tetramethyl-2-[7-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane |
| Standard InChI | InChI=1S/C15H16BF3O2S/c1-13(2)14(3,4)21-16(20-13)11-8-9-6-5-7-10(12(9)22-11)15(17,18)19/h5-8H,1-4H3 |
| Standard InChI Key | PHUYJDSKUBHVDQ-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C(=CC=C3)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Identity and Nomenclature
The IUPAC name, 4,4,5,5-tetramethyl-2-[7-(trifluoromethyl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane, describes its dioxaborolane ring (with four methyl substituents) and the benzo[b]thiophene moiety bearing a trifluoromethyl group at the 7-position . Key identifiers include:
-
CAS Numbers: 936901-97-2 (primary) and 1310384-44-1 (alternate), with the discrepancy likely arising from registry variations or isomer distinctions.
-
SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C(=CC=C3)C(F)(F)F.
Physicochemical Characteristics
The compound exhibits:
-
LogP: Predicted high lipophilicity due to the trifluoromethyl and methyl groups.
-
Solubility: Limited aqueous solubility, typical of boronates; soluble in organic solvents like DMSO or THF .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 328.16 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Storage Conditions | 2–8°C (refrigerated) | |
| Purity | ≥95% (commercial samples) |
Synthesis and Reactivity
Synthetic Routes
The compound is synthesized via Suzuki-Miyaura coupling precursors, typically involving:
-
Benzo[b]thiophene Derivatization: Introduction of the trifluoromethyl group at the 7-position via electrophilic substitution or directed metallation .
-
Boronate Ester Formation: Reaction of the functionalized benzo[b]thiophene with pinacol borane (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) under palladium catalysis .
Key Reaction:
This method yields high purity (>95%) and scalability for industrial applications .
Reactivity Profile
The dioxaborolane ring serves as a boron-protecting group, enabling:
-
Cross-Coupling Reactions: Suzuki-Miyaura couplings to form biaryl or heteroaryl structures .
-
Nucleophilic Additions: Reactivity with Grignard reagents or organolithium compounds .
The trifluoromethyl group enhances electron-withdrawing effects, stabilizing transition states in catalytic cycles .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound is a precursor to biologically active molecules:
-
Anticonvulsants: Analogous benzo[b]thiophene derivatives exhibit activity in maximal electroshock (MES) and 6 Hz seizure models .
-
Analgesics: Trifluoromethyl groups improve blood-brain barrier permeability and target engagement in neuropathic pain models .
Materials Science
-
Organic Electronics: Boronates are used in OLEDs and semiconductors due to their electron-transport properties .
-
Polymer Chemistry: As a crosslinking agent in fluorinated polymers .
Comparison with Structural Analogs
Table 2: Analog Comparison
The 7-CF₃ substituent in the target compound confers superior stability and electronic effects compared to methyl or unsubstituted analogs .
Recent Advancements and Future Directions
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume